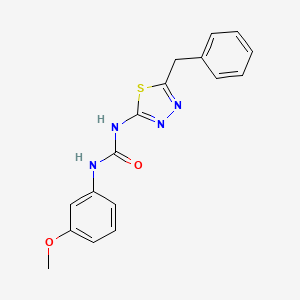
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a heterocyclic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzodioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an amine source. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the benzodioxole ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted benzodioxole compounds .
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiparasitic agents, particularly for the treatment of leishmaniasis.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound disrupts the oxidative phosphorylation process in parasites by acting as an uncoupler. This leads to the dissipation of the proton gradient across the mitochondrial membrane, ultimately inhibiting ATP synthesis and causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
- 5,6-Dichloro-2-(trifluoromethyl)pyrimidin-4-amine
Comparison
Compared to similar compounds, 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine exhibits unique properties due to the presence of the benzodioxole ring.
Eigenschaften
CAS-Nummer |
146628-56-0 |
|---|---|
Molekularformel |
C8H4Cl2F3NO2 |
Molekulargewicht |
274.02 g/mol |
IUPAC-Name |
5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-3-1-5-6(2-4(3)10)16-8(14,15-5)7(11,12)13/h1-2H,14H2 |
InChI-Schlüssel |
XAGSXPKZLVNTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



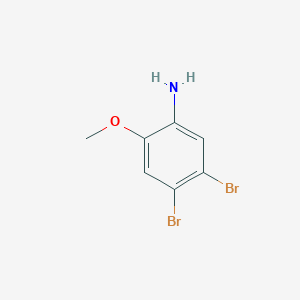

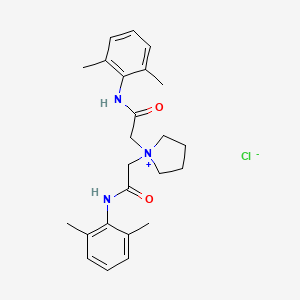
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
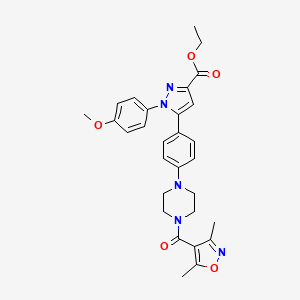

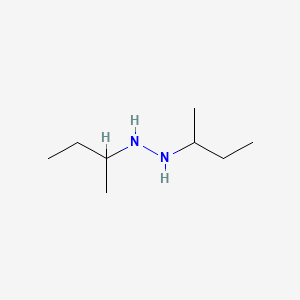

![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
